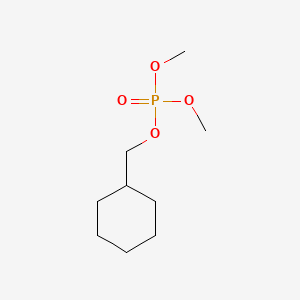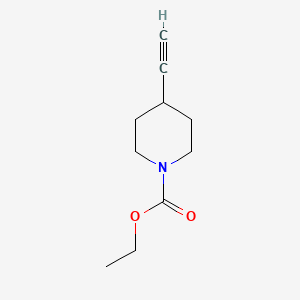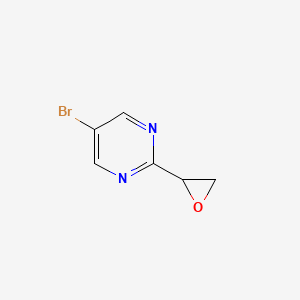
2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoxazepine family, which is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. The presence of fluorine atoms further enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzoxazepine precursor with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds.
Scientific Research Applications
2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, making it a potential candidate for drug development and other therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenol
- 1,5-Difluoro-2,4-dinitrobenzene
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
Compared to similar compounds, 2,2-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepinehydrochloride stands out due to its unique seven-membered ring structure and the presence of both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a versatile compound in various applications.
Properties
Molecular Formula |
C9H10ClF2NO |
|---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
2,2-difluoro-4,5-dihydro-3H-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-9(11)6-12-5-7-3-1-2-4-8(7)13-9;/h1-4,12H,5-6H2;1H |
InChI Key |
LUVZNYZMHHWXRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC(CN1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)




